molecular formula C18H13F3N4O3 B13364550 methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate

methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B13364550
M. Wt: 390.3 g/mol
InChI Key: IFTKUPCRVLZEHG-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound features a pyrazole ring substituted with a pyridinyl group and a trifluoromethyl group, making it a molecule of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate involves several steps. One common method includes the reaction of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, ynones, or vinyl ketones possessing a leaving group . The key intermediate is often a hydrazine-coupled pyrazole, which is then further reacted with benzoic acid derivatives under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to enhance yield and purity.

Chemical Reactions Analysis

Methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes critical for the survival of parasites, such as Leishmania and Plasmodium . The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to effective inhibition of their biological functions. Molecular docking studies have provided insights into its binding modes and interactions with target proteins .

Comparison with Similar Compounds

Methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its pharmacological properties and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H13F3N4O3

Molecular Weight

390.3 g/mol

IUPAC Name

methyl 3-[[1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C18H13F3N4O3/c1-28-17(27)11-5-4-6-12(9-11)24-16(26)13-10-23-25(15(13)18(19,20)21)14-7-2-3-8-22-14/h2-10H,1H3,(H,24,26)

InChI Key

IFTKUPCRVLZEHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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